(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Overview
Description
®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is of interest in organic chemistry due to its utility in peptide synthesis and as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected morpholine derivative .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids and derivatives like ®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Deprotection: The major product is the free amine derivative of the morpholine ring.
Substitution: Esterification yields esters, while amidation yields amides.
Scientific Research Applications
®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
®-4-(Methoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
®-4-(Benzyloxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid: Features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
®-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine under various reaction conditions .
Properties
IUPAC Name |
(2R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRSTLUNAIJQQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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